molecular formula C15H9Br2FN2O3S B12845135 3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid CAS No. 586393-52-4

3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B12845135
CAS No.: 586393-52-4
M. Wt: 476.1 g/mol
InChI Key: ZVWKSIARZHQXHS-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid is a halogenated benzoic acid derivative with a complex molecular architecture. Its structure includes bromine substituents at the 3- and 5-positions of the benzoic acid core, a 4-fluorobenzoyl carbamothioylamino group at the 2-position, and a carboxylic acid functional group.

Properties

CAS No.

586393-52-4

Molecular Formula

C15H9Br2FN2O3S

Molecular Weight

476.1 g/mol

IUPAC Name

3,5-dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H9Br2FN2O3S/c16-8-5-10(14(22)23)12(11(17)6-8)19-15(24)20-13(21)7-1-3-9(18)4-2-7/h1-6H,(H,22,23)(H2,19,20,21,24)

InChI Key

ZVWKSIARZHQXHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid typically involves multiple steps, starting with the bromination of benzoic acid derivativesCommon reagents used in these reactions include bromine, fluorobenzoyl chloride, and thiourea .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications under controlled conditions. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidation states of the compound .

Scientific Research Applications

3,5-Dibromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The presence of bromine and fluorine atoms enhances its reactivity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the absence of direct data on 3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid in the provided evidence, comparisons must be inferred from structurally related compounds. Below is an analysis of analogous molecules:

Benzoic Acid Derivatives

  • Benzoic acid (C₆H₅COOH) : The simplest aromatic carboxylic acid. Unlike the target compound, it lacks halogenation and complex side chains, resulting in lower molecular weight (122.12 g/mol) and higher solubility in polar solvents. It is widely used as a food preservative and synthetic precursor .
  • o-Hydroxybenzoic acid (salicylic acid) : Features a hydroxyl group at the 2-position. The hydroxyl group enhances hydrogen-bonding capacity, influencing its pharmacological activity (e.g., anti-inflammatory properties). The target compound’s fluorobenzoyl and bromine substituents likely confer greater steric hindrance and lipophilicity .

Halogenated Aromatic Compounds

  • 3,5-Dibromobenzoic acid: Shares bromine substituents at the 3- and 5-positions with the target compound but lacks the carbamothioylamino-fluorobenzoyl side chain. Bromination increases molecular weight (279.91 g/mol) and may enhance halogen bonding interactions in crystal engineering .
  • Caffeic acid (3,4-dihydroxybenzeneacrylic acid) : A dihydroxy-substituted benzeneacrylic acid with antioxidant properties. While structurally distinct, its carboxylic acid and aromatic hydroxyl groups highlight how functionalization impacts biological activity. The target compound’s bromine and fluorine substituents likely reduce solubility but improve metabolic stability .

Hypothetical Data Table Based on Structural Analogues

Property 3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic Acid (Predicted) 3,5-Dibromobenzoic Acid Caffeic Acid
Molecular Weight (g/mol) ~485.2 279.91 180.16
Solubility in Water Low (due to halogenation) Moderate High (polar hydroxyl groups)
Biological Activity Potential enzyme inhibition, ligand for metal complexes Antimicrobial Antioxidant, anti-inflammatory
Thermal Stability High (bromine/fluorine enhance stability) Moderate Moderate

Biological Activity

3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by multiple functional groups including bromine, fluorine, and a carbamothioylamino moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C15H9Br2FN2O3S
  • Molecular Weight : 476.1 g/mol
  • CAS Number : 586393-52-4
  • IUPAC Name : 3,5-dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid

The compound features a benzoic acid backbone with bromine substituents at the 3 and 5 positions and a fluorobenzoyl group along with a carbamothioylamino group at the 2 position. This structural complexity enhances its potential biological activity compared to simpler analogs.

The biological activity of 3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. The presence of halogens (bromine and fluorine) is known to influence the reactivity and binding affinity of the compound to target sites, potentially modulating enzyme activities or receptor functions.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
  • Antimicrobial Activity : Initial studies suggest potential antimicrobial properties, which may be linked to its structural features that disrupt microbial cell functions.

Anticancer Potential

The compound's interaction with cancer cell lines is an area of ongoing research. Similar compounds have shown promise in inhibiting tumor growth through various mechanisms:

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)TBDApoptosis induction
HeLa (Cervical)TBDCell cycle arrest
A549 (Lung)TBDInhibition of proliferation

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid in terms of biological activity, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3,5-Dibromobenzoic AcidTwo bromine substituentsSimpler structure; lacks fluorine and carbamothioyl group
4-Fluorobenzoic AcidFluorine substituentLacks bromine; simpler structure
3-Bromo-4-fluorobenzoic AcidOne bromine and one fluorine substituentLess complex; fewer functional groups
3,5-Dinitrobenzoic AcidTwo nitro groups instead of bromineDifferent reactivity profile due to nitro groups

The combination of halogenated substituents and the carbamothioylamino moiety in 3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid enhances its potential biological activity compared to these simpler analogs.

Case Studies

Recent studies have focused on synthesizing and evaluating the biological activities of this compound. For instance, a study exploring its efficacy against resistant bacterial strains highlighted its potential as a lead compound for developing new antimicrobial agents.

Study Example:

A recent study evaluated the antibacterial properties of several derivatives of dibromobenzoic acids against multi-drug resistant Staphylococcus aureus. The results indicated that modifications at the benzoic acid core significantly influenced antibacterial potency.

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